![molecular formula C26H28ClNO2 B13807672 (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Toremifene is a selective estrogen receptor modulator and an active metabolite of toremifene. Toremifene is primarily used in the treatment of breast cancer and is being investigated for prostate cancer prevention . The chemical structure of toremifene differs from tamoxifen by the presence of a chlorine atom in the ethyl side chain, which results in a more favorable toxicity spectrum .
Preparation Methods
4-Hydroxy Toremifene can be synthesized through various chemical routes. One common method involves the hydroxylation of toremifene. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), mixing with polyethylene glycol (PEG300), Tween 80, and deionized water . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
4-Hydroxy Toremifene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including carboxylic acids.
Reduction and Substitution: These reactions can lead to the formation of different derivatives with varying biological activities.
Common reagents used in these reactions include 2,6-dichloro-4-nitrophenol (a specific inhibitor of SULT1A1) and other sulfotransferase inhibitors . Major products formed from these reactions include sulfated metabolites and oxidized derivatives .
Scientific Research Applications
4-Hydroxy Toremifene has several scientific research applications:
Mechanism of Action
4-Hydroxy Toremifene exerts its effects by binding to estrogen receptors and modulating their activity. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen . The molecular targets involved include estrogen receptors and various signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Hydroxy Toremifene is similar to other selective estrogen receptor modulators such as tamoxifen and raloxifene. it has a unique chemical structure with a chlorine atom in the ethyl side chain, which provides a more favorable toxicity profile . Other similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used primarily for the prevention of osteoporosis in postmenopausal women.
Ospemifene: Used to treat dyspareunia (painful intercourse) in postmenopausal women.
4-Hydroxy Toremifene’s unique structure and favorable toxicity profile make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C26H28ClNO2 |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)17-19-30-24-14-10-22(11-15-24)26(21-8-12-23(27)13-9-21)25(16-18-29)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ |
InChI Key |
ZOOOTOBWHWCFKA-OCEACIFDSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


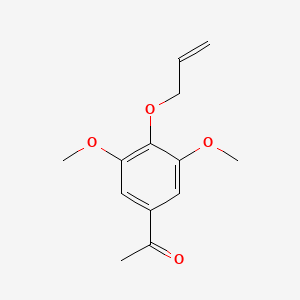
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
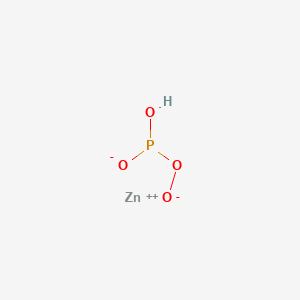
![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
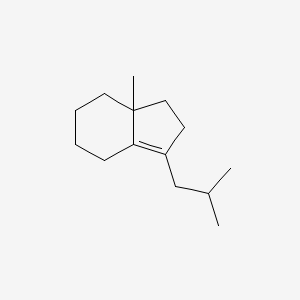
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

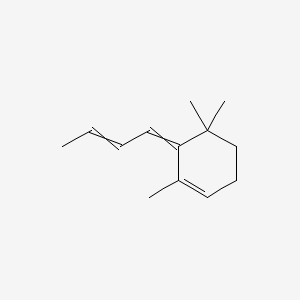
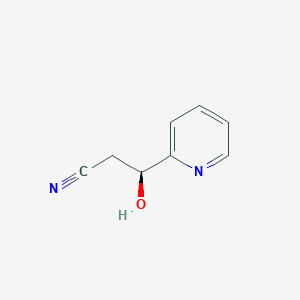
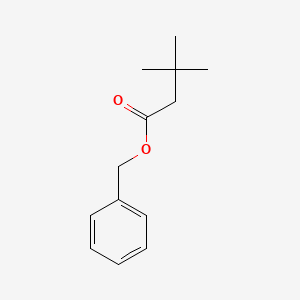
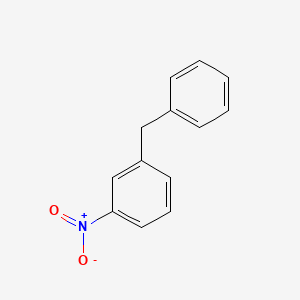
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
